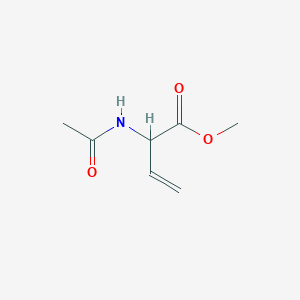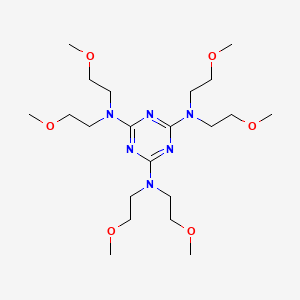![molecular formula C10H7NO B14456275 5,9-Methanofuro[3,2-D]azocine CAS No. 72066-42-3](/img/structure/B14456275.png)
5,9-Methanofuro[3,2-D]azocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Methanofuro[3,2-D]azocine is a complex organic compound with the molecular formula C10H7NO. This compound contains a total of 19 atoms, including 7 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . It is a member of the azocine family, which are eight-membered N-heterocyclic compounds known for their structural complexity and biological activity .
Preparation Methods
The synthesis of 5,9-Methanofuro[3,2-D]azocine involves several steps. One common method includes the addition reactions of enaminones with acenaphthoquinone, followed by oxidative cleavages of the corresponding vicinal diols This method is notable for its excellent yields, simple synthesis procedure, and mild reaction conditions
Chemical Reactions Analysis
5,9-Methanofuro[3,2-D]azocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage of vicinal diols results in the formation of azocine derivatives .
Scientific Research Applications
5,9-Methanofuro[3,2-D]azocine has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex organic compounds. In biology and medicine, azocine derivatives have been studied for their potential therapeutic properties, including antitussive, antihypertensive, analgesic, nasal decongestant, and anti-malarial activities . The compound’s unique structure also makes it an interesting subject for structural and conformational studies.
Mechanism of Action
The mechanism of action of 5,9-Methanofuro[3,2-D]azocine is not well-documented. like other azocine derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
5,9-Methanofuro[3,2-D]azocine can be compared with other azocine derivatives, such as those synthesized via cycloaddition, fragmentation reactions, Dieckmann cyclization, tandem hydroboration reactions, Michael reactions, intramolecular Heck reactions, microwave- and photo-assisted reactions, ring-expansion reactions, and ring-closing metathesis . Each of these compounds has unique structural features and biological activities, making this compound a valuable addition to the family of azocine derivatives.
Properties
CAS No. |
72066-42-3 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-oxa-9-azatricyclo[6.3.1.02,6]dodeca-1,4,6,8,10-pentaene |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-5-7(1)10-8(6-9)2-4-12-10/h1-4,6H,5H2 |
InChI Key |
SFFGLGDYBHNCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC1=NC=C2)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)
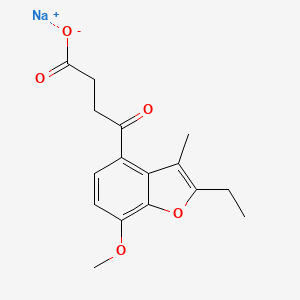

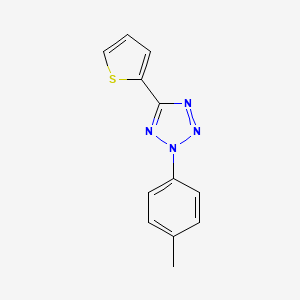
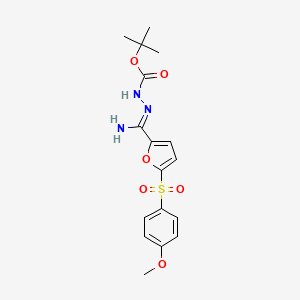
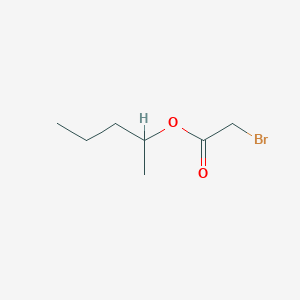
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
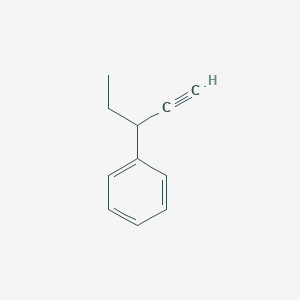
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
